molecular formula C11H9N5O3 B2561558 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1170366-02-5

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2561558
M. Wt: 259.225
InChI Key: XDMUQQKRNSVEEV-UHFFFAOYSA-N
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Description

“N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic heterocycle with one oxygen atom . The compound also includes an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide . Mannich bases and methyl derivatives were then prepared . Another study reported the synthesis of amides and esters containing furan rings under microwave-assisted conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction (sXRD) . These techniques help confirm the structures of the synthesized compounds.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the synthesis of 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol involved the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide . A series of Mannich bases were then synthesized by reacting the product with suitably substituted amines and formaldehyde in ethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, furfuryl alcohol, a derivative of furan, is a colorless liquid that is miscible with but unstable in water . It is soluble in common organic solvents .

Scientific Research Applications

Synthesis and Characterization of Energetic Materials

  • Compounds based on the oxadiazole ring, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, have been synthesized and characterized. These materials exhibit moderate thermal stabilities and are insensitive towards impact and friction, indicating potential use in insensitive energetic materials (Yu et al., 2017).

Heterocyclic Compounds for Pharmacological Use

  • Novel derivatives of 1,3,4-oxadiazoles and thiadiazoles have been synthesized from furan-2-carboxylic acid hydrazide. These compounds exhibit thiol-thione tautomeric equilibrium and have been explored for potential pharmacological activities (Koparır et al., 2005).

Biological Activities of Oxadiazole and Furadiazole Derivatives

  • Oxadiazole or furadiazole ring-containing derivatives are known for their broad range of chemical and biological properties. These derivatives, including 1,3,4-oxadiazoles, have shown various biological activities such as antibacterial, antitumor, and anti-viral activities. The review highlights commercially available drugs that consist of the 1,3,4-oxadiazole ring, showcasing their importance in drug development (Siwach & Verma, 2020).

Antimicrobial and Anticancer Applications

  • Some azole derivatives, starting from furan-2-carbohydrazide, have been synthesized and displayed antimicrobial activities against tested microorganisms. This indicates the potential use of these compounds in developing new antimicrobial agents (Başoğlu et al., 2013).
  • Novel thioxothiazolidin-4-one derivatives have been synthesized and investigated for their anticancer and antiangiogenic effects in mouse models, showing the potential for anticancer therapy with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

Safety And Hazards

The safety and hazards associated with similar compounds have been reported. For instance, 5-(furan-2-yl)-1,3,4-oxadiazole-2-amine is classified as a skin irritant and causes serious eye irritation .

Future Directions

The future directions for the study of “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, sirtuin 2 inhibitors, which are similar compounds, have been involved in effective treatment strategies for diseases like cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3/c1-16-7(4-5-12-16)9(17)13-11-15-14-10(19-11)8-3-2-6-18-8/h2-6H,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMUQQKRNSVEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

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